Tris(11-methyldodecyl)borane
Description
Tris(11-methyldodecyl)borane is a trialkylborane compound featuring three 11-methyldodecyl substituents attached to a central boron atom. The 11-methyldodecyl group is a branched alkyl chain with a methyl group at the 11th carbon of a dodecyl backbone. This structure imparts significant steric bulk and lipophilicity, distinguishing it from aryl- or carborane-substituted boranes. While direct literature on this specific compound is absent in the provided evidence, its properties can be inferred from analogous trialkylboranes and contrasted with fluorinated or carborane-containing boranes discussed in recent studies.
Trialkylboranes are generally less Lewis acidic than their aryl counterparts due to the electron-donating nature of alkyl groups. However, their steric profiles and solubility in nonpolar solvents make them valuable in specific catalytic and synthetic applications .
Properties
CAS No. |
106787-52-4 |
|---|---|
Molecular Formula |
C39H81B |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
tris(11-methyldodecyl)borane |
InChI |
InChI=1S/C39H81B/c1-37(2)31-25-19-13-7-10-16-22-28-34-40(35-29-23-17-11-8-14-20-26-32-38(3)4)36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChI Key |
CFPUMRFPWVCWAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCCCCCCC(C)C)(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(11-methyldodecyl)borane typically involves the reaction of boron trihalides with 11-methyldodecyl lithium or Grignard reagents. The general reaction can be represented as follows:
BCl3+3RLi→B(R)3+3LiCl
where R represents the 11-methyldodecyl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron trihalide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tris(11-methyldodecyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The 11-methyldodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the 11-methyldodecyl groups.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds.
Substitution: Halogenated boranes or other substituted boranes.
Scientific Research Applications
Tris(11-methyldodecyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tris(11-methyldodecyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electron-rich species, facilitating their transformation into desired products.
Comparison with Similar Compounds
Electronic and Steric Effects
| Compound | Substituent Type | Lewis Acidity (Relative) | Steric Bulk | Key Applications |
|---|---|---|---|---|
| Tris(11-methyldodecyl)borane | Branched alkyl | Low | High | Hydroboration, organic synthesis |
| B(C₆F₅)₃ (Piers’ borane) | Fluorinated aryl | Very high | Moderate | Olefin polymerization, catalysis |
| Tris(ortho-carboranyl)borane | Carborane clusters | Superacidic | Very high | Hydroboration, radical reactions |
| Tris(3,5-(CF₃)₂C₆H₃)₃B | Electron-deficient aryl | High | Moderate | Hydroboration of alkenes/imines |
Key Observations :
- Lewis Acidity : Fluorinated aryl groups (e.g., C₆F₅) enhance acidity via electron-withdrawing effects, enabling applications in catalysis . In contrast, alkyl groups (e.g., 11-methyldodecyl) reduce acidity, limiting use in reactions requiring strong Lewis acids.
- Carborane substituents (e.g., ortho-carboranyl) provide even greater bulk and unique electronic properties, as seen in tris(ortho-carboranyl)borane, which acts as a halogen-free Lewis superacid .
Catalytic Performance
- Hydroboration Reactions: Fluorinated Boranes: B(C₆F₅)₃ and derivatives catalyze hydroboration of alkenes, alkynes, and carbonyls with HBpin (pinacolborane) at ambient temperatures. Their high acidity facilitates substrate activation . Alkyl Boranes: this compound is likely less effective in such reactions due to lower acidity. However, its lipophilicity could favor reactions in nonpolar media or stabilize boron-centered radicals . Carborane Boranes: Tris(ortho-carboranyl)borane exhibits exceptional activity in hydroboration, attributed to its superacidic nature and resistance to hydrolysis .
Polymerization Catalysis :
Fluorinated boranes like B(C₆F₅)₃ are pivotal in metallocene-based olefin polymerization, forming weakly coordinating anions (e.g., [B(C₆F₅)₄]⁻) that stabilize cationic metal centers . Alkylboranes lack the acidity required for such roles.
Stability and Handling
- Thermal Stability : Alkylboranes like this compound are generally stable at room temperature but may decompose under strong acidic or oxidative conditions. Fluorinated boranes (e.g., B(C₆F₅)₃) are thermally robust but sensitive to moisture .
- Solubility : The branched alkyl chains in this compound enhance solubility in hydrocarbons, whereas B(C₆F₅)₃ is more soluble in polar aprotic solvents like dichloromethane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
